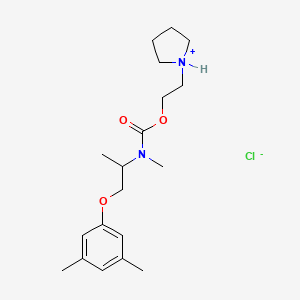
Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidin-1-ium-1-ylethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride is a heterocyclic organic compound It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ium-1-ylethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
2-Pyrrolidin-1-ium-1-ylethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions include pyrrolidin-2-ones and various substituted derivatives of the original compound .
科学的研究の応用
2-Pyrrolidin-1-ium-1-ylethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specialized properties.
作用機序
The mechanism of action of 2-Pyrrolidin-1-ium-1-ylethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity . The compound can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Uniqueness
2-Pyrrolidin-1-ium-1-ylethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride is unique due to its specific combination of a pyrrolidine ring and a carbamate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
Carbamic acid derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochloride is a specific carbamate that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H26ClN1O3
- IUPAC Name : N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-2-(pyrrolidinyl)ethyl carbamate hydrochloride
Carbamic acid derivatives typically exert their biological effects through inhibition of enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for their role as potential therapeutic agents in treating neurological disorders.
Pharmacological Activities
The following table summarizes the pharmacological activities associated with this compound based on available literature:
Case Studies
-
Analgesic Efficacy in Rodent Models :
In a study evaluating the analgesic properties of this compound, it was administered to rodent models experiencing induced pain. Results indicated a significant reduction in pain scores compared to control groups, suggesting effective analgesic properties mediated through central pathways. -
Anti-inflammatory Activity :
Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent. -
Cytotoxicity Against Cancer Cells :
Research investigating the cytotoxic effects on various cancer cell lines revealed that the compound selectively induced apoptosis in tumor cells while exhibiting minimal toxicity to normal cells. This selectivity could be attributed to differential expression of metabolic enzymes involved in the bioactivation of carbamate derivatives.
特性
CAS番号 |
100836-67-7 |
|---|---|
分子式 |
C19H31ClN2O3 |
分子量 |
370.9 g/mol |
IUPAC名 |
2-pyrrolidin-1-ium-1-ylethyl N-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate;chloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-15-11-16(2)13-18(12-15)24-14-17(3)20(4)19(22)23-10-9-21-7-5-6-8-21;/h11-13,17H,5-10,14H2,1-4H3;1H |
InChIキー |
PRWCKEIKPAGSCC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCC(C)N(C)C(=O)OCC[NH+]2CCCC2)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















